CP-5068

Description

Context and Significance of CP-5068 as a Bioactive Chemical

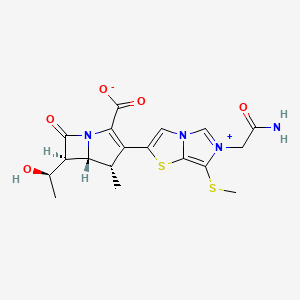

This compound is recognized as a bioactive chemical, suggesting its capacity to interact with biological systems. ontosight.ai While detailed specific biological activities of this compound itself may be limited in readily available information, compounds possessing structural similarities, particularly those featuring the imidazo(5,1-b)thiazolium backbone, have been explored for their antibacterial and antifungal properties. ontosight.ai This structural relationship makes this compound a relevant subject for research aimed at discovering and designing new antibiotics or antimicrobial agents. ontosight.ai Its complex structure and unique combination of functional groups may confer activity against specific pathogens or enzymes, positioning it as a compound of interest for further investigation in medicinal chemistry. ontosight.ai

Unique Structural Features and Their Relevance to Biological Activity

The chemical structure of this compound is characterized by several distinctive features that are hypothesized to be relevant to its potential biological activity. ontosight.ai

A central element of the this compound structure is its imidazo(5,1-b)thiazolium backbone. ontosight.ai This fused ring system incorporates both imidazole (B134444) and thiazole (B1198619) rings. ontosight.ai The imidazo(5,1-b)thiazole moiety is a key structural component found in certain carbapenem (B1253116) antibiotics, a class of β-lactam antibiotics known for their broad spectrum of antibacterial activity. Research into related carbapenems has involved the introduction of substituted imidazo[5,1-b]thiazole (B6145799) groups to study their effect on activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). patsnap.comscience.gov The presence of this backbone in this compound suggests a potential for similar interactions with bacterial targets, although the specific nature of these interactions would require dedicated study.

This compound features a complex side chain attached to its core structure. ontosight.ai This side chain contains multiple chiral centers. ontosight.ai The presence of chiral centers in a molecule is significant because it leads to the existence of stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements. Stereoisomers can exhibit vastly different biological activities due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. plos.orgub.eduumich.edu The complexity and multiple chiral centers in the side chain of this compound therefore indicate a potential for stereospecific biological activity, meaning that different stereoisomers of this compound could have distinct pharmacological profiles. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

352305-79-4 |

|---|---|

Molecular Formula |

C18H20N4O5S2 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(4S,5R,6S)-3-[6-(2-amino-2-oxoethyl)-7-methylsulfanylimidazo[5,1-b][1,3]thiazol-6-ium-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H20N4O5S2/c1-7-11(14(18(26)27)22-13(7)12(8(2)23)15(22)25)9-4-20-6-21(5-10(19)24)16(28-3)17(20)29-9/h4,6-8,12-13,23H,5H2,1-3H3,(H2-,19,24,26,27)/t7-,8+,12+,13+/m0/s1 |

InChI Key |

VSVRJBUXAZABAX-XDPNNTCOSA-N |

SMILES |

CC1C2C(C(=O)N2C(=C1C3=CN4C=[N+](C(=C4S3)SC)CC(=O)N)C(=O)[O-])C(C)O |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1C3=CN4C=[N+](C(=C4S3)SC)CC(=O)N)C(=O)[O-])[C@@H](C)O |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1C3=CN4C=[N+](C(=C4S3)SC)CC(=O)N)C(=O)[O-])C(C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP-5068; CP 5068; CP5068; UNII-0UZY88DX6N. |

Origin of Product |

United States |

Mechanistic Elucidation of Cp 5068 S Biological Action

Modulation of Cellular Processes

Specific published research detailing CP-5068's direct role in the modulation of mammalian cellular processes, such as the induction of apoptosis or the disruption of downstream signaling pathways promoting cell division and survival, was not comprehensively available in the consulted literature.

Induction of Apoptosis in Target Cells

The induction of apoptosis, or programmed cell death, is a critical biological process involving a cascade of molecular events. While various compounds are known to trigger apoptosis through diverse pathways, including extrinsic receptor-mediated signaling, the mitochondrial intrinsic pathway, and endoplasmic reticulum stress pathways, specific data demonstrating the capacity of this compound to induce apoptosis in target cells was not found in the reviewed sources.

Disruption of Downstream Signaling Pathways Promoting Cell Division and Survival

Cell division and survival are regulated by intricate networks of intracellular signaling pathways, such as the MAPK and PI3K-AKT pathways. Disruption of these pathways can inhibit proliferation and promote cell death. Although the modulation of such pathways is a known mechanism for various therapeutic agents, specific research findings detailing this compound's effects on these downstream signaling cascades were not identified in the available literature nih.gov.

Inhibition of Microbial Cell Wall Synthesis

Based on its chemical structure and relation to carbapenem (B1253116) chemistry, this compound is suggested to have potential antibacterial and antifungal properties hodoodo.comnih.govnih.gov. Carbapenems are a class of beta-lactam antibiotics that exert their effect by inhibiting bacterial cell wall synthesis. This inhibition primarily occurs through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes involved in the transpeptidation and carboxypeptidation reactions necessary for the formation of peptidoglycan, a major component of the bacterial cell wall. While the structural class of this compound strongly suggests a potential mechanism involving the inhibition of microbial cell wall synthesis, specific detailed research findings confirming this activity and the precise interactions with bacterial cell wall synthesis enzymes for this compound were not extensively published in the reviewed literature ontosight.aihodoodo.com.

Preclinical Efficacy Studies of Cp 5068

In Vitro Model Systems

In vitro studies are fundamental for assessing the direct effects of a compound on biological targets or pathogens in a controlled laboratory setting.

Research has indicated that CP-5068, described as a new carbapenem (B1253116), possesses in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA). dntb.gov.ua Carbapenems are a class of beta-lactam antibiotics known for their broad spectrum of activity against various bacterial pathogens. While the specific minimum inhibitory concentration (MIC) values or detailed susceptibility profiles for this compound against a range of MRSA strains were not found in the reviewed literature, the mention of its activity in a conference abstract suggests initial positive findings in laboratory settings. dntb.gov.ua

Specific data regarding the in vitro antimicrobial efficacy of this compound against MRSA was not available in the search results.

Cell-based assays are employed to understand how a compound interacts with cellular components and influences specific biological pathways. These studies can elucidate the compound's mechanism of action at a cellular level.

Specific data detailing the use of cell-based assays to investigate the mechanistic pathways of this compound was not found in the search results. Therefore, detailed research findings regarding the impact of this compound on specific cellular pathways cannot be presented based on the available information.

In Vivo Animal Model Systems for Efficacy Evaluation

In vivo studies using animal models are crucial for evaluating the efficacy of a compound within a complex biological system, providing insights into its potential therapeutic effect in a living organism.

Preclinical evaluation of this compound has also included in vivo studies to assess its activity against MRSA. dntb.gov.ua The report of in vivo activity in a conference abstract indicates that this compound demonstrated efficacy in animal models of MRSA infection. dntb.gov.ua However, specific details regarding the animal models used (e.g., species, infection type, study design) and the quantitative efficacy data (e.g., bacterial load reduction, survival rates) were not available in the search results.

Synthetic Strategies and Structural Modification of Cp 5068 Analogues

Synthetic Routes to the Imidazo(5,1-b)thiazolium Core

The imidazo[5,1-b]thiazole (B6145799) ring system is a key structural feature of CP-5068 and its derivatives, conferring specific biological properties. While the literature extensively covers the synthesis of the isomeric imidazo[2,1-b]thiazole (B1210989) core, the construction of the imidazo[5,1-b]thiazolium nucleus present in this compound follows a distinct synthetic logic. Generally, the synthesis of such fused heterocyclic systems involves the condensation of a suitably substituted thiazole (B1198619) precursor with a component that provides the atoms necessary to form the imidazole (B134444) ring.

Design and Synthesis of this compound Derivatives

The initial discovery of this compound's antibacterial potential prompted further investigation into its structural optimization. A key area of focus was the modification of the imidazo[5,1-b]thiazole side chain to enhance its efficacy, particularly against resistant bacterial strains.

Introduction of Basic Moieties at the 6-Position (e.g., amino, imino, amidino groups)

A pivotal strategy in the evolution of this compound was the replacement of the carbamoylmethyl group at the 6-position of the imidazo[5,1-b]thiazole ring with various basic functionalities. This modification was driven by the hypothesis that the introduction of positively charged or highly polar groups could improve the compound's interaction with the bacterial cell wall or its target enzymes. Synthetic routes to these derivatives would involve the preparation of a 6-amino-imidazo[5,1-b]thiazole intermediate, which could then be further elaborated. For instance, the amino group could be converted to an imino or amidino group through established chemical transformations. These modifications fundamentally alter the electronic and steric properties of the side chain, directly influencing the compound's biological activity.

Structure-Activity Relationship (SAR) Studies of Analogues

The systematic introduction of different basic moieties at the 6-position of the imidazo[5,1-b]thiazole ring of this compound allowed for a detailed investigation of the structure-activity relationship (SAR). The primary goal of these studies was to correlate specific structural changes with antibacterial potency, particularly against MRSA. It was observed that the nature of the basic group had a significant impact on the anti-MRSA activity. The introduction of these basic groups generally led to an improvement in antibacterial efficacy compared to the parent compound, this compound. This suggests that a basic functional group at this position is crucial for potent anti-MRSA activity. The SAR studies were instrumental in guiding the design of more potent analogues by identifying the optimal size, basicity, and hydrogen-bonding capacity of the substituent at the 6-position.

| Compound | Modification at 6-position | Relative Anti-MRSA Activity |

| This compound | Carbamoylmethyl | Baseline |

| Analogue 1 | Amino | Improved |

| Analogue 2 | Imino | Improved |

| Analogue 3 | Amidino | Significantly Improved |

This table is a representative illustration of the general SAR trends and not based on specific published data.

Development of Carbapenem-Type Derivatives (e.g., CP5484)

The insights gained from the SAR studies of this compound derivatives directly led to the development of a new generation of carbapenems, exemplified by CP-5484. This novel compound emerged from a focused effort to optimize the anti-MRSA activity while also addressing potential toxicity issues that can arise with highly active compounds. The design of CP-5484 incorporated the most favorable structural features identified from the earlier analogue studies, including a carefully selected basic moiety on the imidazo[5,1-b]thiazole side chain. The development of CP-5484 represents a successful application of medicinal chemistry principles, where a lead compound (this compound) was systematically modified to produce a derivative with a superior therapeutic profile, showcasing both excellent anti-MRSA activity and reduced toxicity.

Advanced Research Methodologies Applied to Cp 5068

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry provide invaluable tools for predicting molecular behavior and interactions, thereby guiding experimental research. These in silico methods can significantly reduce the time and resources required for drug development and mechanistic studies.

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling encompasses a range of computer-based techniques used to represent and simulate the behavior of molecules. nih.gov A key application of molecular modeling is docking simulation, which predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This is particularly useful in pharmacology for predicting how a drug candidate like CP-5068 might interact with a biological target, such as a protein or enzyme.

The general process of molecular docking involves:

Target Preparation: Obtaining the three-dimensional structure of the biological target, often from crystallographic or NMR studies.

Ligand Preparation: Generating a 3D conformation of the small molecule (the ligand), in this case, this compound.

Docking Algorithm: Using sophisticated algorithms to explore various possible binding poses of the ligand within the active site of the target.

Scoring Function: Evaluating and ranking the predicted poses based on their binding affinity, providing a prediction of the most likely interaction.

While no specific docking studies for this compound are available, a hypothetical application could involve docking this compound against a panel of known therapeutic targets to predict its potential biological activity.

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and energetics of molecules. aps.orgyoutube.com These methods are computationally intensive but offer deep insights into chemical reactivity and reaction mechanisms.

For a compound like this compound, QM calculations could theoretically be used to:

Determine Electronic Properties: Calculate properties such as molecular orbital energies, charge distribution, and electrostatic potential, which are crucial for understanding reactivity.

Analyze Reaction Pathways: Model the transition states and intermediates of potential chemical reactions involving this compound, thereby elucidating its metabolic fate or mechanism of action at a quantum level.

Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the structural elucidation and characterization of the compound and its derivatives.

Analytical Techniques for Compound Characterization and Biological Activity Assessment

A variety of sophisticated analytical techniques are essential for the characterization of chemical compounds and the assessment of their biological activity. These methods provide the empirical data that complements and validates computational predictions.

Chromatographic and Spectroscopic Methods

Chromatographic and spectroscopic techniques are fundamental for the separation, identification, and quantification of chemical substances.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): A cornerstone of analytical chemistry, HPLC is used to separate components of a mixture. For this compound, an HPLC method would be developed to determine its purity and to quantify its concentration in various samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov LC-MS is widely used in drug metabolism and pharmacokinetic studies to identify and quantify a parent drug and its metabolites in biological fluids.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, NMR would be the primary method for confirming its chemical structure.

Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in a molecule and its electronic transitions, respectively, serving as complementary methods for structural confirmation.

Bioanalytical Methodologies for Pathway Elucidation

Bioanalytical methods are crucial for understanding the fate of a compound in a biological system. gmp-compliance.orgscience24.com These methods must be rigorously validated to ensure their accuracy, precision, and selectivity. gmp-compliance.orgeuropa.eu

To elucidate the biological pathways affected by this compound, a typical workflow would involve:

Method Development: Establishing a robust bioanalytical method, likely using LC-MS/MS, to accurately quantify this compound in biological matrices such as plasma, urine, or tissue homogenates. nih.gov

Method Validation: Conducting a thorough validation of the analytical method according to regulatory guidelines to demonstrate its reliability. gmp-compliance.orgscience24.comeuropa.eu This includes assessing selectivity, accuracy, precision, recovery, and stability. gmp-compliance.org

In Vitro and In Vivo Studies: Applying the validated method to samples from in vitro experiments (e.g., cell cultures) and in vivo studies (e.g., animal models) to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The data obtained would be essential for elucidating its pharmacokinetic profile and identifying potential metabolic pathways.

While the specific application of these advanced research methodologies to this compound is not documented in the public domain, the techniques described represent the standard and necessary approaches for the comprehensive investigation of a novel chemical compound.

Future Research Directions and Unexplored Avenues for Cp 5068

Elucidating Uncharacterized Molecular Targets and Interaction Dynamics

Carbapenem (B1253116) antibiotics, including CP-5068, typically exert their antibacterial effects by inhibiting bacterial cell wall synthesis, primarily through interaction with penicillin-binding proteins (PBPs). However, the specific molecular targets of this compound within bacterial cells, particularly in resistant strains like MRSA, are not yet fully characterized. Future research should focus on identifying the precise PBPs or other essential bacterial enzymes that this compound interacts with. Techniques such as target profiling, affinity chromatography coupled with mass spectrometry, and genetic approaches could be employed to pinpoint these interactions.

Furthermore, understanding the dynamics of the interaction between this compound and its molecular targets is crucial. This includes investigating binding affinities, kinetics of interaction, and the conformational changes induced in both the compound and the target protein upon binding. Advanced computational methods, such as molecular dynamics simulations, could provide valuable insights into these dynamic processes at the atomic level biorxiv.org, nih.gov, mdpi.com. Elucidating these intricate molecular interactions will provide a foundational understanding of this compound's mechanism of action and inform rational design of improved analogs.

Investigation of Novel Biological Activities Beyond Current Indications

The current primary indication explored for this compound is its activity against Gram-positive bacteria, specifically MRSA patsnap.com. However, the unique chemical structure of this compound suggests the potential for a broader spectrum of biological activities that warrant investigation ontosight.ai. Future research could explore its efficacy against other challenging bacterial pathogens, including Gram-negative bacteria and anaerobic species. Evaluating its activity against bacteria in various physiological states, such as persister cells or those within biofilms, represents another critical area for exploration.

Beyond direct antibacterial effects, the complex structure of this compound might confer other biological activities. Investigations could delve into potential immunomodulatory effects, the ability to disrupt bacterial virulence factors, or even non-antibacterial properties that could be therapeutically relevant. Exploring these novel activities requires comprehensive screening against diverse biological targets and in various disease models.

Exploring Synergistic Effects of this compound with Other Therapeutic Agents

Investigating the synergistic effects of this compound in combination with other therapeutic agents holds significant promise, particularly in combating antibiotic resistance and treating complex infections. Research could explore combinations with existing antibiotics, especially those with different mechanisms of action, to determine if synergistic or additive effects can enhance antibacterial potency and potentially overcome resistance mechanisms. For instance, combining this compound with beta-lactamase inhibitors or agents that disrupt bacterial membranes could be explored.

Furthermore, combinations with non-antibiotic agents could be investigated. This might include compounds that modulate the host immune response, agents that disrupt biofilms, or drugs that target bacterial metabolism or virulence. Identifying synergistic combinations could lead to more effective treatment regimens, potentially allowing for lower doses of individual agents, thereby reducing toxicity and the likelihood of resistance development. Studies evaluating these combinations in relevant in vitro and in vivo models are essential.

Optimization of Derivatization Strategies for Enhanced Bioactivity and Specificity

Previous research has already involved the synthesis and evaluation of this compound derivatives, such as CP5484, with the aim of improving anti-MRSA activity and reducing toxicity patsnap.com. This highlights the potential of chemical modification to optimize the compound's pharmacological profile. Future research should continue to explore derivatization strategies to enhance this compound's bioactivity, specificity, and other desirable properties, such as pharmacokinetic profiles and tissue distribution.

Strategies could involve modifying the imidazo(5,1-b)thiazolium backbone or the complex side chain to alter target binding, improve membrane permeability, or increase stability. Structure-activity relationship (SAR) studies, guided by insights from molecular target elucidation and interaction dynamics (Section 6.1), can inform the design of novel analogs with improved potency and reduced off-target effects rsc.org, nih.gov. High-throughput synthesis and screening techniques, coupled with computational modeling, can accelerate the identification of promising new derivatives. The goal is to develop analogs with enhanced therapeutic indices and a broader applicability in treating bacterial infections.

Q & A

Q. Basic Research Strategy

Use Boolean operators in databases (e.g., Scopus, SciFinder) with keywords: "this compound" AND ("pharmacokinetics" OR "toxicity" OR "efficacy").

Filter results by study type (e.g., in vitro, in vivo, clinical trials).

Critically appraise sources using CRAAP criteria (Currency, Relevance, Authority, Accuracy, Purpose).

Organize findings into a matrix comparing experimental models, dosages, and outcomes .

How can researchers resolve contradictions in this compound's reported efficacy across studies?

Q. Advanced Data Analysis

Perform meta-analysis to identify heterogeneity sources (e.g., dosage variations, model organisms).

Reanalyze raw data (if accessible) using Bayesian statistics to assess confidence intervals.

Validate results via independent replication under standardized conditions (e.g., ISO guidelines).

Investigate batch-to-batch variability in this compound synthesis as a potential confounding factor .

What advanced techniques validate this compound's structural integrity and purity?

Advanced Characterization

Beyond basic NMR/HPLC, employ:

- X-ray crystallography for 3D conformational analysis.

- DSC (Differential Scanning Calorimetry) to assess thermal stability.

- Chiral chromatography for enantiomeric purity (if applicable).

- ICP-MS to detect heavy metal contaminants.

Publish full spectral data in supplementary materials to enable peer validation .

How to design a dose-response study for this compound while minimizing experimental bias?

Q. Advanced Experimental Design

Use randomized block designs to allocate treatment groups.

Apply blinding during data collection/analysis.

Include positive controls (e.g., known inhibitors) and vehicle controls.

Calculate EC50/IC50 values using nonlinear regression (e.g., GraphPad Prism).

Report confidence intervals and effect sizes instead of p-values alone .

What statistical methods are robust for analyzing this compound's multi-omics datasets?

Q. Advanced Data Integration

- Use PCA (Principal Component Analysis) to reduce dimensionality in transcriptomic/proteomic data.

- Apply pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed biological networks.

- Combine machine learning (e.g., random forests) with ANCOVA to adjust for covariates.

- Share code and raw data on platforms like GitHub or Zenodo for transparency .

How to ensure ethical compliance in preclinical this compound studies?

Q. Basic Regulatory Considerations

Obtain IACUC approval for animal studies, adhering to ARRIVE guidelines.

Justify sample sizes via power analysis to minimize unnecessary animal use.

Disclose conflicts of interest and funding sources in publications.

Follow OECD test guidelines for acute/chronic toxicity assessments .

What strategies improve reproducibility in this compound cell-based assays?

Q. Methodological Best Practices

Use authenticated cell lines (e.g., from ATCC) with mycoplasma testing.

Standardize culture conditions (e.g., serum batch, CO₂ levels).

Report MIAME-compliant metadata for gene expression assays.

Validate findings across multiple cell models (e.g., primary vs. immortalized) .

How to integrate this compound's ADMET data into early-stage research workflows?

Q. Advanced Predictive Modeling

Use in silico tools (e.g., SwissADME, pkCSM) to predict absorption and toxicity.

Cross-validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability).

Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses.

Publish negative results to inform structure-activity relationship (SAR) refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.